molecular formula C33H61N17O12 B12568412 L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithylglycylglycylglycylglycylglycylglycine CAS No. 193613-81-9

L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithylglycylglycylglycylglycylglycylglycine

Cat. No.: B12568412
CAS No.: 193613-81-9
M. Wt: 887.9 g/mol
InChI Key: VVLZSAZKRFSFQL-TUFLPTIASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithylglycylglycylglycylglycylglycylglycine is a complex peptide compound. This compound is characterized by its unique sequence of amino acids, which include lysine, ornithine, serine, and glycine. The presence of diaminomethylidene groups adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithylglycylglycylglycylglycylglycylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The diaminomethylidene groups are introduced through specific protecting group strategies and deprotection steps.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The process would include rigorous purification steps such as high-performance liquid chromatography (HPLC) to isolate the desired peptide from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithylglycylglycylglycylglycylglycylglycine can undergo various chemical reactions, including:

    Oxidation: The serine residue can be oxidized to form a hydroxyl group.

    Reduction: The diaminomethylidene groups can be reduced to form primary amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Hydroxylated serine derivatives.

    Reduction: Primary amine derivatives.

    Substitution: Alkylated or acylated peptide derivatives.

Scientific Research Applications

L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithylglycylglycylglycylglycylglycylglycine has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel biomaterials and drug delivery systems.

Mechanism of Action

The mechanism of action of L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithylglycylglycylglycylglycylglycylglycine involves its interaction with specific molecular targets. The diaminomethylidene groups can form hydrogen bonds and electrostatic interactions with proteins and nucleic acids, influencing their structure and function. The peptide backbone can also interact with cell membranes, potentially disrupting their integrity and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-histidyl-L-phenylalanyl-L-glutamic acid
  • L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-valyl-L-lysyl-L-valyl-L-tyrosyl-L-proline

Uniqueness

L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithylglycylglycylglycylglycylglycylglycine is unique due to its specific sequence of amino acids and the presence of multiple diaminomethylidene groups. These structural features confer distinct chemical reactivity and biological activity compared to other similar peptides.

Properties

CAS No.

193613-81-9

Molecular Formula

C33H61N17O12

Molecular Weight

887.9 g/mol

IUPAC Name

2-[[2-[[2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C33H61N17O12/c34-8-2-1-5-18(35)28(59)48-20(7-4-10-41-33(38)39)30(61)50-21(17-51)31(62)49-19(6-3-9-40-32(36)37)29(60)47-15-26(56)45-13-24(54)43-11-22(52)42-12-23(53)44-14-25(55)46-16-27(57)58/h18-21,51H,1-17,34-35H2,(H,42,52)(H,43,54)(H,44,53)(H,45,56)(H,46,55)(H,47,60)(H,48,59)(H,49,62)(H,50,61)(H,57,58)(H4,36,37,40)(H4,38,39,41)/t18-,19-,20-,21-/m0/s1

InChI Key

VVLZSAZKRFSFQL-TUFLPTIASA-N

Isomeric SMILES

C(CCN)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)N

Canonical SMILES

C(CCN)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.